4,7-dimethyl-N-[5-(tetrahydrofuran-2-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]quinazolin-2-amine
Overview
Description
4,7-dimethyl-N-[5-(tetrahydrofuran-2-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]quinazolin-2-amine is a complex organic compound with potential applications in various scientific fields. This compound features a quinazoline core, which is known for its biological activity, and a triazine ring, which is often found in pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-dimethyl-N-[5-(tetrahydrofuran-2-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]quinazolin-2-amine typically involves multiple steps:
Formation of the Quinazoline Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Triazine Ring: This step often involves the reaction of the quinazoline intermediate with triazine precursors under controlled temperature and pressure.
Attachment of the Tetrahydrofuran Group: This is usually done via nucleophilic substitution reactions, where the tetrahydrofuran moiety is introduced to the triazine ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
4,7-dimethyl-N-[5-(tetrahydrofuran-2-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]quinazolin-2-amine can undergo various chemical reactions, including:
Oxidation: This can lead to the formation of quinazoline N-oxides.
Reduction: Reduction reactions can modify the triazine ring, potentially leading to dihydro or tetrahydro derivatives.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the quinazoline and triazine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and amines can be used under appropriate conditions (e.g., solvents like dichloromethane, temperatures ranging from 0°C to reflux).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce various hydrogenated derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological processes due to its unique structure.
Medicine: Possible applications in drug development, particularly for targeting specific enzymes or receptors.
Industry: Use in the development of new materials or as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 4,7-dimethyl-N-[5-(tetrahydrofuran-2-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]quinazolin-2-amine is not fully understood, but it is believed to interact with specific molecular targets such as enzymes or receptors. The quinazoline core is known to inhibit certain kinases, while the triazine ring may interact with nucleic acids or proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
4,7-dimethyl-N-(tetrahydrofuran-2-ylmethyl)-1,3-benzothiazol-2-amine: Similar structure but with a benzothiazole ring instead of quinazoline.
Indole Derivatives: Share some biological activities due to the presence of aromatic rings and nitrogen atoms.
Uniqueness
4,7-dimethyl-N-[5-(tetrahydrofuran-2-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]quinazolin-2-amine is unique due to its combination of a quinazoline core and a triazine ring, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
4,7-dimethyl-N-[3-(oxolan-2-ylmethyl)-2,4-dihydro-1H-1,3,5-triazin-6-yl]quinazolin-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N6O/c1-12-5-6-15-13(2)21-18(22-16(15)8-12)23-17-19-10-24(11-20-17)9-14-4-3-7-25-14/h5-6,8,14H,3-4,7,9-11H2,1-2H3,(H2,19,20,21,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHAWIRKFPVGYHM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=NC(=C2C=C1)C)NC3=NCN(CN3)CC4CCCO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N6O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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